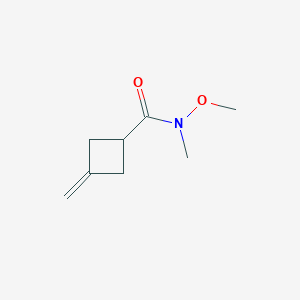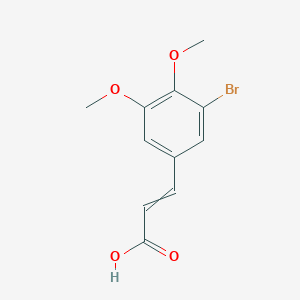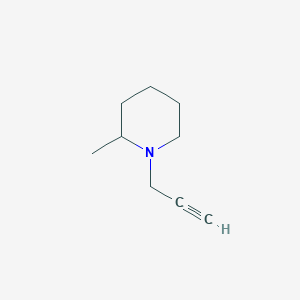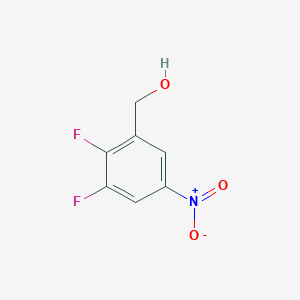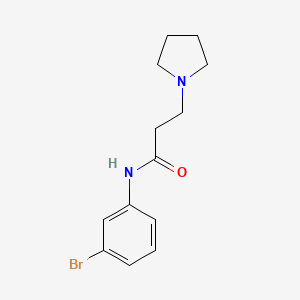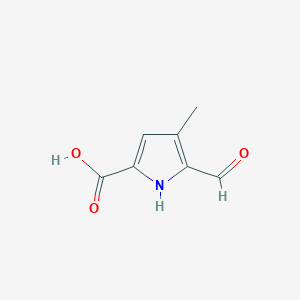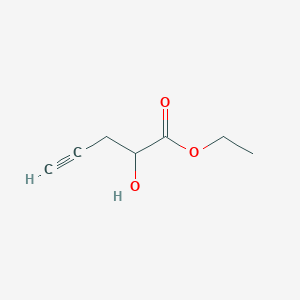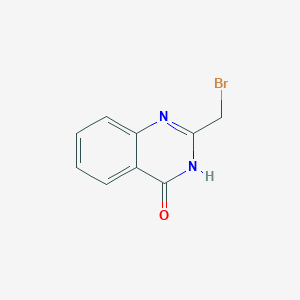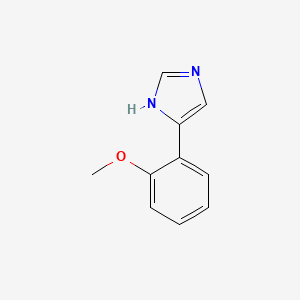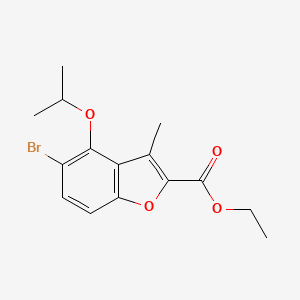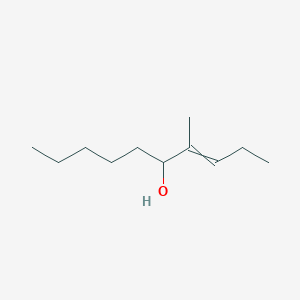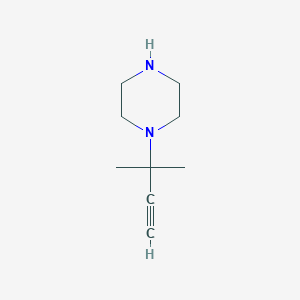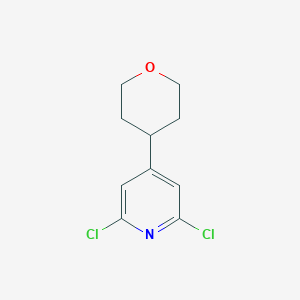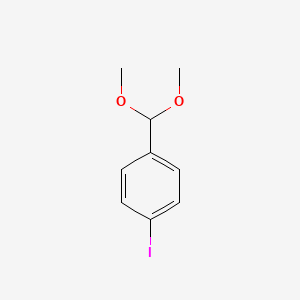
4-IODOBENZALDEHYDE DIMETHYL ACETAL
Vue d'ensemble
Description
4-IODOBENZALDEHYDE DIMETHYL ACETAL is an organic compound with the molecular formula C9H11IO2 It is a derivative of benzene, where the benzene ring is substituted with a dimethoxymethyl group and an iodine atom
Méthodes De Préparation
The synthesis of 4-IODOBENZALDEHYDE DIMETHYL ACETAL can be achieved through several synthetic routes. One common method involves the iodination of 1-dimethoxymethyl-benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out under mild conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process efficiently.
Analyse Des Réactions Chimiques
4-IODOBENZALDEHYDE DIMETHYL ACETAL undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative with a reduced functional group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-IODOBENZALDEHYDE DIMETHYL ACETAL has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in medical imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-IODOBENZALDEHYDE DIMETHYL ACETAL involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s reactivity and binding affinity to specific targets. The dimethoxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
4-IODOBENZALDEHYDE DIMETHYL ACETAL can be compared with other similar compounds, such as:
1-Dimethoxymethyl-4-bromo-benzene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen atom.
1-Dimethoxymethyl-4-chloro-benzene: Contains a chlorine atom instead of iodine. It is less reactive compared to the iodine derivative.
1-Dimethoxymethyl-4-fluoro-benzene: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
Propriétés
Numéro CAS |
99405-03-5 |
|---|---|
Formule moléculaire |
C9H11IO2 |
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
1-(dimethoxymethyl)-4-iodobenzene |
InChI |
InChI=1S/C9H11IO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 |
Clé InChI |
AFFDFWRTCGIWLL-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=C(C=C1)I)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B8792245.png)
